3-Bromo-2-chloro-6-iodobenzoic acid
Description
Contextualization within Polyhalogenated Benzoic Acid Derivatives
3-Bromo-2-chloro-6-iodobenzoic acid belongs to the class of compounds known as polyhalogenated benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are widespread, occurring naturally in plants and also synthesized for use as preservatives and chemical intermediates. nih.govijcrt.org The properties of benzoic acid can be significantly altered by adding substituents to the benzene (B151609) ring. When these substituents are halogens (fluorine, chlorine, bromine, and iodine), the resulting halogenated benzoic acids exhibit modified acidity and reactivity. researchgate.net
The presence of multiple halogen atoms, as in this compound, creates a molecule with distinct reactive sites. The nature and position of each halogen—bromine, chlorine, and iodine—on the aromatic ring influence the molecule's electronic properties through inductive and resonance effects. This substitution pattern is crucial, as the different carbon-halogen bonds (C-I, C-Br, C-Cl) have varying bond strengths and reactivity. This hierarchy allows for selective chemical transformations, a key feature of polyhalogenated building blocks.
Significance in Advanced Organic Synthesis and Chemical Research
The primary significance of this compound in advanced organic synthesis lies in its potential as a highly versatile synthetic intermediate. The three different halogen atoms serve as handles for sequential, site-selective cross-coupling reactions. In modern organic synthesis, reactions like the Suzuki, Heck, and Sonogashira couplings are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in these reactions typically follows the order I > Br > Cl.
This reactivity difference allows a chemist to selectively react at the iodine position first, without disturbing the bromine and chlorine atoms. Subsequently, a different reaction can be performed at the bromine site, followed by the chlorine site. This stepwise functionalization is a powerful strategy for constructing complex molecules with precise control over the final structure. For instance, similar polyhalogenated compounds are used as starting reagents for synthesizing larger, more complex molecules, including pharmacologically active compounds. sigmaaldrich.com The carboxylic acid group adds another layer of functionality, able to participate in esterification or amidation reactions, further expanding its synthetic utility.
The use of such multi-functionalized building blocks is a cornerstone of modern chemical research, enabling the efficient synthesis of novel materials, agrochemicals, and pharmaceutical candidates.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 2091247-87-7 synquestlabs.com |
| Molecular Formula | C₇H₃BrClIO₂ synquestlabs.com |
| Molecular Weight | 361.36 g/mol synquestlabs.com |
| MDL Number | MFCD31619567 synquestlabs.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-6-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFJVJQICPYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Chloro 6 Iodobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Bromo-2-chloro-6-iodobenzoic acid suggests several plausible disconnection points. The primary challenge lies in the controlled introduction of three different halogen atoms and a carboxylic acid group onto the benzene (B151609) ring at specific positions. Key strategic disconnections can be envisioned as follows:
C-I Bond Disconnection: The iodo group can be introduced in the final step via electrophilic iodination or a Sandmeyer reaction. This approach is often favored due to the reactivity of the C-I bond in further transformations, though in this case, it is the target molecule.
C-Br and C-Cl Bond Disconnections: The bromo and chloro groups can be introduced via electrophilic halogenation or through ortho-directed metallation strategies. The order of their introduction is critical to ensure correct regiochemistry.
Carboxylic Acid Group: The carboxylic acid can be present from the start in the precursor molecule or can be introduced via carboxylation of an organometallic intermediate or oxidation of a methyl group.
A plausible retrosynthetic pathway could start from a simpler, commercially available substituted benzoic acid, such as 2-chlorobenzoic acid or 3-bromobenzoic acid, and sequentially introduce the remaining substituents. Another viable approach involves starting with an aniline (B41778) derivative and utilizing diazotization and Sandmeyer reactions to introduce the halogen atoms. lumenlearning.com
Direct Halogenation and Functionalization of Benzoic Acid Scaffolds
Direct halogenation of a benzoic acid scaffold is a primary method for the synthesis of halogenated benzoic acids. However, the directing effects of the substituents must be carefully managed to achieve the desired polysubstituted pattern. The carboxylic acid group is a deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.org
For the synthesis of this compound, a sequential halogenation strategy could be employed. For instance, starting with 2-chlorobenzoic acid, the introduction of bromine would be directed to the 5-position due to the ortho, para-directing nature of the chlorine atom and the meta-directing nature of the carboxylic acid group. Subsequent iodination would then need to be directed to the 6-position, which can be challenging due to steric hindrance and the existing electronic effects.
Recent advances have focused on transition-metal-catalyzed C-H activation to achieve specific halogenation. For example, palladium-catalyzed C-H bromination and chlorination at the meta-position of benzoic acid derivatives have been developed, offering alternative regioselectivities to classical electrophilic substitution. researchgate.netrsc.org While not directly leading to the 3,6-dihalogenation pattern on a 2-chlorobenzoic acid, these methods highlight the potential for novel catalytic systems to control regiochemistry.
Ortho-Directed Metallation and Electrophilic Trapping Strategies in Aromatic Synthesis
Ortho-directed metallation is a powerful tool for the regioselective functionalization of aromatic rings. epa.govresearchgate.net The carboxylic acid group, after deprotonation to the carboxylate, can act as a directed metalation group (DMG), guiding an organolithium reagent to deprotonate the ortho-position.
In the context of synthesizing this compound, one could envision a strategy starting with 3-bromobenzoic acid. Deprotonation with a strong base like lithium diisopropylamide (LDA) would be directed by the carboxylate to the 2-position. Trapping the resulting organolithium species with an electrophilic chlorine source, such as hexachloroethane, would yield 3-bromo-2-chlorobenzoic acid. Subsequent introduction of the iodine atom at the 6-position could then be attempted, potentially via another directed metallation if the steric environment allows, or through electrophilic iodination.
A summary of electrophiles used in ortho-directed metallation of benzoic acid derivatives is presented below:
| Electrophile | Product Functional Group | Reference |
| Methyl iodide | Methyl | |
| Dimethyl disulfide | Methylthio | |
| Hexachloroethane | Chloro | |
| 1,2-Dibromotetrachloroethane | Bromo | |
| Iodine | Iodo | msu.edu |
| N-Fluorobenzenesulfonimide | Fluoro |
Transformations from Related Halogenated Aromatic Precursors
Conversion of Aminobenzoic Acid Derivatives via Diazotization
The Sandmeyer reaction provides a versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring by displacing a diazonium group, which is formed from a primary aromatic amine. lumenlearning.comlkouniv.ac.in This strategy is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.
A potential synthetic route to this compound could begin with an appropriately substituted aminobenzoic acid. For example, starting with 2-amino-3-bromo-6-chlorobenzoic acid, a diazotization reaction followed by treatment with potassium iodide could introduce the iodine atom at the 2-position, displacing the diazonium group. The challenge then becomes the synthesis of the starting aniline. A more feasible approach might start with a commercially available aminobenzoic acid and introduce the halogens sequentially. For example, 2-amino-5-bromobenzoic acid can be converted to 5-bromo-2-iodobenzoic acid via a Sandmeyer reaction. chemicalbook.com Subsequent chlorination would be required to complete the synthesis.
A general scheme for the Sandmeyer reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + CuX → Ar-X + N₂ + Cu⁺
Exploiting Differential Reactivity of Halogen Atoms in Precursors
The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited in cross-coupling reactions to selectively functionalize a polyhalogenated aromatic ring. While the target molecule itself is the final product, the synthesis of its precursors can rely on this principle. For instance, a precursor like 2,3-dibromo-6-chlorobenzoic acid could potentially undergo selective metal-halogen exchange at the more reactive C-Br bond at the 2-position, followed by quenching with an electrophile.
In the synthesis of related compounds, such as 6-bromo-2-arylindoles, a chemoselective Sonogashira coupling has been demonstrated on a bromo-iodophenyl carbamate (B1207046) precursor, where the reaction occurs selectively at the more reactive carbon-iodine bond. researchgate.net This highlights the feasibility of leveraging differential halogen reactivity in the synthesis of complex halogenated aromatics.
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
For instance, in ortho-directed metallation reactions, the choice of the organolithium base, the temperature, and the electrophile are all critical for maximizing the yield and minimizing side reactions. Similarly, in Sandmeyer reactions, the temperature of the diazotization and the subsequent displacement reaction must be carefully controlled to prevent unwanted side products. scirp.org
The use of flow chemistry can also be a powerful tool for optimizing multi-step syntheses by allowing for rapid screening of reaction conditions and improved control over reaction parameters. researchgate.netresearchgate.net
An example of reaction condition optimization for a related transformation, the synthesis of 5-bromo-2-iodobenzoic acid, is provided in the table below: chemicalbook.com
| Step | Reagents | Solvent | Temperature | Time | Yield |
| Diazotization | 5-Bromo-2-aminobenzoic acid, NaNO₂, HCl | Water | 0-5 °C | 1 h | N/A |
| Iodination | KI, H₂SO₄ | Water | 90 °C | 1 h | 87% |
This data demonstrates that by carefully controlling the reaction conditions, high yields can be achieved for individual steps in a multi-step synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chloro 6 Iodobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2-chloro-6-iodobenzoic acid, with its limited number of protons and a complex substitution pattern on the aromatic ring, NMR provides critical data on the chemical environment of each nucleus.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, yet informative. The aromatic region will be of primary interest.
Expected Signals: The benzene (B151609) ring has two remaining protons. Due to the unsymmetrical substitution, these two protons are chemically non-equivalent and will appear as distinct signals.
Chemical Shifts (δ): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The halogens (Br, Cl, I) are electron-withdrawing through induction but electron-donating through resonance. The carboxylic acid group is strongly electron-withdrawing. The proton ortho to the iodine and para to the bromine (H-5) would likely appear at a different chemical shift than the proton meta to both the iodine and the bromine (H-4). Based on data from similar compounds like 2-bromo-6-chlorobenzoic acid and 2-chloro-6-iodobenzoic acid, the aromatic protons are expected to resonate in the range of 7.4-7.8 ppm. lookchem.com The carboxylic acid proton will appear as a broad singlet at a much lower field, typically above 10 ppm, and its exact position can be concentration and solvent dependent. lookchem.comdocbrown.info
Splitting Patterns (Coupling): The two aromatic protons are adjacent to each other and will exhibit spin-spin coupling, appearing as a pair of doublets. The coupling constant (J) for ortho protons in a benzene ring is typically in the range of 7-9 Hz.
| Predicted ¹H NMR Data for this compound |
| Proton |
| Aromatic H-4 |
| Aromatic H-5 |
| Carboxylic Acid (-COOH) |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.
Expected Signals: Six signals will correspond to the carbons of the benzene ring, and one will be from the carboxylic acid carbonyl carbon.
Chemical Shifts (δ): The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
The carbon of the carboxylic acid group (C=O) will be the most downfield signal, typically appearing in the range of 165-175 ppm. lookchem.com
The carbons directly bonded to the halogens will have their chemical shifts influenced by the electronegativity and the heavy atom effect of the halogen. The carbon attached to iodine (C-6) is expected to be significantly upfield due to the heavy atom effect. The carbons attached to chlorine (C-2) and bromine (C-3) will also show characteristic shifts.
The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| C=O (Carboxylic Acid) |
| Aromatic C-1 (-COOH) |
| Aromatic C-2 (-Cl) |
| Aromatic C-3 (-Br) |
| Aromatic C-4 |
| Aromatic C-5 |
| Aromatic C-6 (-I) |
Advanced 2D NMR Techniques
To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-6) by observing their correlations with the aromatic protons. For instance, the proton at H-5 would show correlations to C-1, C-3, and C-6.
Vibrational Spectroscopy for Comprehensive Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will appear in the region of 1680-1710 cm⁻¹. lookchem.com
C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear as weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-Halogen Stretch: The C-Cl, C-Br, and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers. The C-Cl stretch is expected around 700-800 cm⁻¹, the C-Br stretch around 500-600 cm⁻¹, and the C-I stretch at even lower frequencies, typically below 500 cm⁻¹.
| Predicted FT-IR Data for this compound |
| Vibrational Mode |
| O-H Stretch (Carboxylic Acid) |
| C-H Stretch (Aromatic) |
| C=O Stretch (Carboxylic Acid) |
| C=C Stretch (Aromatic) |
| C-O Stretch / O-H Bend |
| C-Cl Stretch |
| C-Br Stretch |
| C-I Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹.
C-Halogen Stretches: The C-Cl, C-Br, and C-I stretches are also active in the Raman spectrum and can be more easily distinguished than in the IR spectrum for some molecules.
C=O Stretch: The carbonyl stretch will also be present in the Raman spectrum, though it is often weaker than in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of novel organic compounds like this compound. europa.eu Its ability to provide exact mass measurements with high accuracy allows for the determination of the elemental composition of the molecule and its fragments. whitman.edu
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ⁷⁹Br, ¹⁶O, ¹²⁷I). This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass. The characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens. docbrown.info
The fragmentation pathways of this compound under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the fragmentation patterns of other halogenated aromatic compounds. researchgate.netlibretexts.org Key fragmentation events would likely include:
Decarboxylation: The loss of the carboxyl group (–COOH) as a neutral CO₂ molecule is a common fragmentation pathway for benzoic acids. This would result in a significant fragment ion corresponding to the 1-bromo-2-chloro-6-iodobenzene (B2928700) radical cation.
Halogen Loss: The cleavage of carbon-halogen bonds is another expected fragmentation route. The relative ease of loss often follows the trend I > Br > Cl, which is related to the bond dissociation energies. Therefore, the initial loss of an iodine atom or an iodine radical is highly probable.
Loss of HX: The elimination of a hydrogen halide (e.g., HCl, HBr) from the molecular ion or subsequent fragment ions can also occur, particularly in ortho-substituted compounds. researchgate.net
A hypothetical fragmentation table based on these principles is presented below:
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| [M]+ | This compound | Molecular Ion |
| [M - COOH]+ | 1-Bromo-2-chloro-6-iodobenzene | Loss of carboxyl group |
| [M - I]+ | 3-Bromo-2-chlorobenzoic acid cation | Loss of iodine radical |
| [M - Br]+ | 2-Chloro-6-iodobenzoic acid cation | Loss of bromine radical |
| [M - Cl]+ | 3-Bromo-6-iodobenzoic acid cation | Loss of chlorine radical |
This table is predictive and based on the general fragmentation behavior of related compounds.
X-ray Crystallographic Studies of this compound and Its Derivatives
X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netacs.org For a molecule like this compound, single-crystal X-ray diffraction would offer unparalleled insights into its solid-state conformation, molecular geometry, and the intermolecular interactions that govern its crystal packing. researchgate.net
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Based on studies of other substituted benzoic acids, it is expected that this compound would crystallize in a common space group, such as P2₁/c or P-1. rsc.orgresearchgate.net The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below for a related compound.
| Crystallographic Parameter | Hypothetical Value for a Related Halogenated Benzoic Acid |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 5.9992(4) |
| b (Å) | 4.7064(4) |
| c (Å) | 25.149(2) |
| β (°) | 92.283(4) |
| Volume (ų) | 709.51(10) |
| Z | 4 |
Data presented is for 3-bromobenzoic acid and serves as an illustrative example.
The substitution pattern on the benzene ring of this compound imposes significant steric constraints, which will dictate the conformational preferences of the molecule, particularly the orientation of the carboxylic acid group relative to the aromatic ring. The torsional angle defined by the C-C-C=O atoms is a key parameter in describing this conformation. researchgate.net
In many ortho-substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the benzene ring to minimize steric repulsion between the substituent and the carboxylic acid group. rsc.org For this compound, with bulky halogen substituents at both ortho positions (2-chloro and 6-iodo), a significant out-of-plane rotation of the carboxylic acid group is expected. Computational modeling and analysis of related crystal structures suggest that the torsional angles would be influenced by a balance of steric hindrance and electronic effects. researchgate.netorganicchemistrytutor.com
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The most prominent of these is typically the hydrogen bonding between the carboxylic acid groups. scispace.comiisc.ac.in Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. researchgate.net
A summary of anticipated intermolecular interactions is provided in the table below:
| Interaction Type | Description | Expected Role in Crystal Packing |
| Hydrogen Bonding | O-H···O interactions between carboxylic acid groups. | Formation of dimeric units, a primary structural motif. |
| Halogen Bonding | I···O, Br···O, Cl···O, I···Br, I···Cl, Br···Cl interactions. | Directional interactions that influence the extended solid-state architecture. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Contribution to the overall crystal stability. |
| van der Waals Forces | General attractive and repulsive forces between molecules. | Non-specific interactions that contribute to the overall packing efficiency. |
Chemical Reactivity and Derivatization Strategies for 3 Bromo 2 Chloro 6 Iodobenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of 3-bromo-2-chloro-6-iodobenzoic acid is a key functional group that readily participates in a variety of chemical transformations. Its reactivity is influenced by the steric hindrance and electronic effects of the adjacent halogen substituents.
Esterification and Amidation Reactions
The carboxylic acid can be converted to its corresponding esters and amides, which are valuable intermediates in organic synthesis. Esterification is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions. evitachem.comsmolecule.com For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of acid would yield methyl 3-bromo-2-chloro-6-iodobenzoate.
Similarly, amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. These standard transformations provide access to a wide array of derivatives with modified properties and functionalities.
Decarboxylation Pathways and Generation of Aryl Radical Intermediates
Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation, leading to the formation of 1-bromo-2-chloro-3-iodobenzene. This process often involves the generation of an aryl radical or an organometallic intermediate. acs.org
Visible light-mediated decarboxylation has emerged as a mild method to generate aryl radicals from aryl carboxylic acids. rsc.org While not specifically detailed for this compound, this approach offers a potential pathway. Another strategy involves converting the carboxylic acid to a silver carboxylate, which can then undergo a Hunsdiecker-type reaction. rsc.org
It is important to note that the presence of multiple electron-withdrawing halogen atoms on the aromatic ring can influence the feasibility and outcome of decarboxylation reactions. In some cases, electron-withdrawing groups can hinder the reaction. acs.org
Selective Reactions Involving Aromatic Halogen Substituents (Bromine, Chlorine, Iodine)
The three different halogen atoms on the aromatic ring of this compound exhibit differential reactivity, enabling selective functionalization through various transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange processes. The general order of reactivity for halogens in many palladium-catalyzed couplings is I > Br > Cl, allowing for sequential and site-selective modifications. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Stille, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The distinct reactivity of the C-I, C-Br, and C-Cl bonds in this compound allows for selective transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. harvard.edumdpi.com By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple at the iodine position first, followed by the bromine, and then the chlorine. beilstein-journals.orgnih.gov For example, a reaction with a boronic acid using a standard palladium catalyst like Pd(PPh₃)₄ would likely occur at the C-I bond. harvard.edubeilstein-journals.org
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govsci-hub.seorganic-chemistry.org The higher reactivity of the C-I bond makes it the primary site for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 6-position. researchgate.net Subsequent coupling at the C-Br position would require more forcing conditions.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.orglibretexts.org Similar to other palladium-catalyzed reactions, the reactivity order I > Br > Cl is generally observed, enabling selective vinylation. beilstein-journals.org
Stille Coupling: In the Stille reaction, an organostannane reagent is coupled with the aryl halide. organic-chemistry.orgharvard.edu This method also allows for selective functionalization, with the C-I bond being the most reactive site. researchgate.net
The following table summarizes the general reactivity and potential for selective coupling at each halogen position:
| Halogen Position | Cross-Coupling Reaction | General Reactivity | Potential for Selective Coupling |
| C6-I | Suzuki-Miyaura, Sonogashira, Heck, Stille | Highest | High |
| C3-Br | Suzuki-Miyaura, Sonogashira, Heck, Stille | Intermediate | Moderate (after C-I reaction) |
| C2-Cl | Suzuki-Miyaura, Sonogashira, Heck, Stille | Lowest | Low (requires specific catalysts/conditions) |
Directed Metal-Halogen Exchange Reactions
Directed ortho-metalation (DoM) and subsequent metal-halogen exchange can be a powerful strategy for regioselective functionalization. The carboxylic acid group can act as a directing group, facilitating lithiation at an adjacent position. However, in the case of this compound, the positions ortho to the carboxyl group are already substituted with chlorine and iodine.
An alternative is the use of lithium-halogen exchange, which typically occurs preferentially with the most labile halogen. The order of exchange is generally I > Br > Cl. Therefore, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to selective exchange at the C-I bond, generating a 6-lithio species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 6-position.
Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (halide). libretexts.org The carboxylic acid group is a deactivating group, but not as strongly activating for SNAr as a nitro group.
The presence of three halogen atoms, which are also electron-withdrawing, does increase the electrophilicity of the aromatic ring. evitachem.com However, the potential for SNAr on this compound is limited. The halogens are not in ideal positions relative to each other to strongly activate one another for substitution. Furthermore, the steric hindrance from the multiple substituents could impede the approach of a nucleophile. epfl.ch While not impossible, SNAr reactions with this substrate would likely require harsh conditions and may result in a mixture of products.
Transformation to and Application of Hypervalent Iodine Reagents (by analogy with 2-iodobenzoic acid)
Synthesis of Benziodoxole Species
By analogy with the synthesis of IBA and its derivatives, this compound can be oxidized to form the corresponding benziodoxolone species. The oxidation of substituted 2-iodobenzoic acids is typically achieved using common oxidants under aqueous or biphasic conditions. For instance, reagents like potassium bromate (B103136) (KBrO₃) in sulfuric acid or Oxone® (potassium peroxymonosulfate) are effective for this transformation.
The expected reaction would convert the iodine(I) center to a hypervalent iodine(III) center, resulting in the formation of 1-hydroxy-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one. Further oxidation, under more forcing conditions, could potentially yield the corresponding iodine(V) species, analogous to IBX.
| Starting Material | Oxidizing Agent | Proposed Product | Iodine Oxidation State |
|---|---|---|---|
| This compound | Oxone® or KBrO₃/H₂SO₄ | 1-Hydroxy-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | +3 |
Ligand Exchange Reactions for Diverse Hypervalent Iodine Reagents
A key feature of hypervalent iodine(III) compounds is their ability to undergo ligand exchange reactions. beilstein-journals.org The hydroxyl group on the iodine atom of the synthesized benziodoxolone can be readily substituted by various other ligands, providing access to a diverse range of reactive reagents. rsc.orghu.edu.jo This versatility allows for the fine-tuning of the reagent's properties for specific synthetic applications.
For example, reaction with acetic anhydride (B1165640) would yield the corresponding acetate-ligated species. Treatment with silyl (B83357) azides, such as trimethylsilyl (B98337) azide (B81097) (TMSN₃), would produce an azido-benziodoxolone, a powerful azide-transfer agent analogous to the Zhdankin reagent. acs.org Similarly, reaction with acids like trifluoroacetic acid or triflic acid would generate highly reactive trifluoroacetate (B77799) or triflate derivatives. rsc.org These ligand exchange reactions are typically straightforward and high-yielding.
| Benziodoxolone Precursor | Reagent | Resulting Hypervalent Iodine Reagent | Potential Application |
|---|---|---|---|
| 1-Hydroxy-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | Acetic Anhydride | 1-Acetoxy-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | Oxidation, Acetoxylation |
| 1-Hydroxy-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | Trimethylsilyl azide (TMSN₃) | 1-Azido-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | Azidation Reactions |
| 1-Hydroxy-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | Triflic Acid (TfOH) | 1-(Triflyloxy)-4-bromo-3-chloro-1,3-dihydro-2,1-benziodoxol-3-one | Highly electrophilic group transfer |
Oxidative Reactivity in Organic Transformations
The hypervalent iodine reagents derived from this compound are expected to be potent oxidants, mirroring the reactivity of established reagents like IBX and Dess-Martin Periodinane. wikipedia.org These compounds are valued for their mild reaction conditions, high functional group tolerance, and environmentally benign nature compared to many heavy metal-based oxidants. hu.edu.jo
The iodine(V) version, if synthesized, would likely be capable of oxidizing a wide range of substrates, including the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The iodine(III) derivatives would also serve as effective oxidants and as reagents for various group-transfer reactions. Current time information in Bangalore, IN. For instance, the acetate (B1210297) derivative could be used for oxidative cyclizations, while the azido (B1232118) derivative could facilitate the introduction of azide functionalities into organic molecules, a critical transformation in click chemistry and the synthesis of nitrogen-containing heterocycles. acs.orgresearchgate.net
Regioselectivity and Stereocontrol in Reactions of this compound
The unique substitution pattern of this compound makes the regioselectivity of its reactions a topic of significant synthetic interest. The outcome of reactions such as metal-catalyzed cross-coupling or electrophilic aromatic substitution will be dictated by the interplay of steric hindrance and the electronic properties of the four distinct substituents.
Regioselectivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are powerful tools for C-C bond formation. The reactivity of aryl halides in the crucial oxidative addition step typically follows the order C-I > C-Br > C-Cl. scispace.com This established reactivity hierarchy allows for predictable and sequential functionalization of this compound.
First Coupling: The most reactive site is the C-I bond at the C6 position. Under mild conditions, a selective cross-coupling reaction with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira) would be expected to occur exclusively at this position. rsc.orgresearchgate.net
Second Coupling: After functionalization at C6, the next most reactive site is the C-Br bond at the C3 position. By employing more forcing reaction conditions (e.g., higher temperature, different ligand), a second, different group could be introduced at this site.
Third Coupling: The C-Cl bond at C2 is the least reactive and would require the harshest conditions for coupling.
This differential reactivity allows for a stepwise and controlled synthesis of highly substituted, complex aromatic structures from a single starting material. acs.org The carboxylate group can also act as a directing group in certain cross-coupling reactions, typically favoring substitution at the ortho position. acs.orgnih.gov However, in this molecule, both ortho positions (C2 and C6) are already occupied by halogen atoms.
| Reaction Step | Target Position | Relative Reactivity | Rationale |
|---|---|---|---|
| 1 | C6-I | Highest | Weakest carbon-halogen bond (C-I) |
| 2 | C3-Br | Intermediate | Intermediate carbon-halogen bond strength (C-Br) |
| 3 | C2-Cl | Lowest | Strongest carbon-halogen bond (C-Cl) |
Regioselectivity in Electrophilic Aromatic Substitution
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the three halogen atoms and the carboxyl group. hu.edu.jouobabylon.edu.iq However, should a reaction occur, the position of substitution would be determined by the combined directing effects of the existing groups. There are two unsubstituted positions available: C4 and C5.
Deactivating, Meta-Director: The carboxyl group (-COOH) at C1 directs incoming electrophiles to the meta positions (C3 and C5).
The Cl at C2 directs to C4 (para) and C6 (ortho, blocked).
The Br at C3 directs to C5 (para) and C2/C4 (ortho, C2 blocked).
The I at C6 directs to C5 (ortho) and C2 (ortho, blocked).
Considering these effects, position C5 is targeted by the directing influence of the -COOH group (meta), the -Br group (para), and the -I group (ortho). Position C4 is targeted by the -Cl group (para) and the -Br group (ortho). The convergence of multiple directing effects on C5, including the powerful para-directing influence of the C3-Br, suggests that C5 is the most probable site for electrophilic attack. Steric hindrance around C4, which is flanked by the C3-Br and C5-H, might also favor substitution at C5.
Stereocontrol in Reactions
The presence of two bulky ortho substituents, chlorine at C2 and iodine at C6, creates a sterically hindered environment around the carboxylic acid. This steric crowding could be exploited to achieve stereocontrol in reactions such as esterification with a chiral alcohol or amidation with a chiral amine. The hindered approach to the carbonyl carbon could lead to a diastereoselective reaction, favoring the formation of one diastereomer over the other. This principle of atropisomerism, where rotation around a single bond is restricted, could also be relevant if a bulky group were introduced at the C6-iodo position, potentially leading to separable, chirally-stable rotational isomers.
Theoretical and Computational Investigations of 3 Bromo 2 Chloro 6 Iodobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Electronic Structure and Molecular Orbital Analysis
No specific data is available for 3-bromo-2-chloro-6-iodobenzoic acid.
Prediction of Reaction Mechanisms and Transition States
No specific data is available for this compound.
Aromaticity and Substituent Effects on Reactivity
No specific data is available for this compound.
Computational Analysis of Noncovalent Interactions
Halogen Bonding (XB) Characterization and Energetics
No specific data is available for this compound.
Hydrogen Bonding and Other Supramolecular Interactions
No specific data is available for this compound.
Future computational studies are necessary to elucidate the unique chemical and physical properties of this compound, which would provide the data required to populate the detailed theoretical framework outlined above.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to elucidate its dynamic behavior and conformational landscapes have not been reported in publicly accessible scientific literature. While computational methods are extensively used to study related halogenated benzoic acids, dedicated research on the dynamic properties of this particular tri-substituted molecule is not yet available.
Theoretical investigations of similar molecules, such as various mono- and di-halogenated benzoic acids, have utilized computational approaches like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to explore their conformational spaces. These studies typically identify different stable conformers, such as cis and trans forms related to the orientation of the carboxylic acid group relative to the benzene (B151609) ring, and calculate the energy barriers for rotation around the C-C bond.
For a molecule like this compound, a molecular dynamics simulation would theoretically involve the following steps:
System Setup: A 3D model of the molecule would be generated and placed in a simulation box, often solvated with a suitable solvent like water to mimic physiological or solution-phase conditions.
Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) would be applied to describe the interatomic and intramolecular forces.
Simulation Run: The system's trajectory would be calculated by integrating Newton's equations of motion over a specific time period (from nanoseconds to microseconds).
Analysis: The resulting trajectory would be analyzed to understand the molecule's dynamic behavior, including bond vibrations, angle bending, and dihedral angle rotations. This analysis would reveal the accessible conformations and the transitions between them, providing a detailed conformational landscape.
Without specific research, any data on dihedral angles, potential energy surfaces, or specific conformer populations would be purely speculative. The generation of accurate data tables for its dynamic behavior and conformational landscapes awaits dedicated computational studies on this compound.
Advanced Research Applications of 3 Bromo 2 Chloro 6 Iodobenzoic Acid
Potential Role as a Versatile Synthetic Building Block
While direct evidence is limited, the differential reactivity of the C-Br, C-Cl, and C-I bonds in 3-bromo-2-chloro-6-iodobenzoic acid would theoretically allow for its use as a precursor in the stepwise synthesis of complex, polysubstituted aromatic compounds. The distinct electronic environments of the halogen atoms could enable selective cross-coupling reactions, a cornerstone of modern organic synthesis.
Postulated Contributions to Catalysis and Reagent Design
The iodine atom in the molecule suggests a potential for its use in the development of hypervalent iodine reagents. These reagents are valued as environmentally benign alternatives to heavy metal oxidants in a variety of chemical transformations. However, no specific hypervalent iodine reagents derived from this compound are described in the available literature. Similarly, while halogenated aromatics are often employed as ligands or substrates in transition metal-catalyzed processes, specific applications for this compound have not been detailed.
Theoretical Exploitation in Supramolecular Chemistry and Crystal Engineering
The presence of multiple halogen atoms and a carboxylic acid group provides multiple sites for non-covalent interactions, such as halogen bonding and hydrogen bonding. These interactions are fundamental to the rational design of crystal structures and the assembly of supramolecular architectures. Research on related halo-substituted benzoic acids has demonstrated their utility in forming predictable patterns in the solid state, a key aspect of crystal engineering. However, specific crystallographic studies or applications in supramolecular chemistry involving this compound are not publicly available.
Rational Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science, with applications in gas storage, separation, and catalysis. researchgate.netrsc.org The carboxylate group of this compound provides a primary site for coordination with metal ions, a fundamental interaction in the construction of these extended structures. uab.cat The rational design of CPs and MOFs hinges on the predictable assembly of molecular components, and functionalized ligands like this polyhalogenated benzoic acid are instrumental in achieving desired network topologies and functionalities. dntb.gov.uanih.govscispace.com
The table below illustrates the potential roles of each component of this compound in the rational design of CPs and MOFs, based on established principles in the field.
| Component | Role in CP/MOF Design |
| Carboxylate Group | Primary coordination site with metal centers, forming the nodes of the framework. |
| Aromatic Ring | Provides a rigid scaffold for the ligand, influencing the overall structure and porosity of the framework. |
| Halogen Atoms (Br, Cl, I) | Can participate in secondary interactions like halogen bonding, influencing the packing and stability of the framework. Their electronic effects can also tune the properties of the ligand and the resulting material. |
Directivity and Self-Assembly through Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.com The strength of this interaction increases in the order of Cl < Br < I, making the iodine atom in this compound a potent director of self-assembly. mdpi.com In the context of crystal engineering, halogen bonds are increasingly recognized for their directionality and tunability, which are comparable to those of hydrogen bonds. mdpi.comrsc.org
The interplay between the strong hydrogen bonding of the carboxylic acid group and the potential halogen bonding of the iodo, bromo, and chloro substituents makes this compound a fascinating molecule for creating complex supramolecular architectures. The directivity of the C–I···A (where A is a halogen bond acceptor) interaction can be exploited to construct one-, two-, or three-dimensional networks with predictable connectivity.
The following table summarizes the characteristics of halogen bonding relevant to the self-assembly of this compound.
| Halogen | Relative Halogen Bond Strength | Potential Role in Self-Assembly |
| Iodine (I) | Strongest | Primary director of self-assembly through strong, directional halogen bonds. |
| Bromine (Br) | Intermediate | Can participate in weaker halogen bonds, potentially leading to more complex or competing interactions. |
| Chlorine (Cl) | Weakest | Less likely to form strong halogen bonds but can influence crystal packing through electrostatic and steric effects. |
Applications in Isotopic Labeling for Mechanistic Studies (e.g., with Iodine isotopes)
Radioactive isotopes are invaluable tools for tracing the paths of molecules in biological systems and for elucidating reaction mechanisms. pressbooks.pub The presence of an iodine atom in this compound makes it a prime candidate for isotopic labeling studies using radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. acs.orgnih.gov Each of these isotopes has distinct decay properties, making them suitable for different applications, from diagnostic imaging (SPECT and PET) to radiotherapy and preclinical research. acs.orgresearchgate.netresearchgate.net
The introduction of a radioiodine atom into the this compound structure can be achieved through isotopic exchange reactions, where a non-radioactive iodine atom is swapped for a radioactive one. This process can be facilitated by various methods, including copper-catalyzed reactions or electrophilic substitution on an activated aromatic ring. mdpi.com Once labeled, the molecule can be used as a radioactive tracer to study its distribution, metabolism, and interaction with biological targets.
For example, if this compound were part of a larger biologically active molecule, its radioiodinated version could be used to visualize the molecule's localization in the body using medical imaging techniques. This is particularly useful in drug development and in understanding the pathophysiology of diseases. pressbooks.pubnih.gov The relatively long half-lives of some iodine isotopes allow for the tracking of metabolic processes over extended periods. acs.org
The table below outlines the common radioisotopes of iodine and their potential applications in studies involving a labeled version of this compound.
| Iodine Isotope | Half-life | Primary Emission | Potential Application in Mechanistic Studies |
| ¹²³I | 13.2 hours | Gamma | Single Photon Emission Computed Tomography (SPECT) imaging to study in vivo distribution. acs.org |
| ¹²⁴I | 4.18 days | Positron | Positron Emission Tomography (PET) imaging for quantitative biodistribution studies. acs.org |
| ¹²⁵I | 59.4 days | Gamma, Auger electrons | Preclinical research, in vitro assays, and autoradiography due to its longer half-life. nih.gov |
| ¹³¹I | 8.02 days | Beta, Gamma | Radiotherapy applications and can also be used for SPECT imaging. acs.org |
Future Directions and Emerging Research Perspectives for 3 Bromo 2 Chloro 6 Iodobenzoic Acid
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, and the preparation of 3-Bromo-2-chloro-6-iodobenzoic acid and its derivatives is no exception. Future research will likely prioritize the development of environmentally benign and efficient synthetic methods.
One promising avenue is the use of less hazardous reagents and solvents. For instance, the use of Oxone®, a stable and inexpensive triple salt, has been demonstrated for the synthesis of various 2-iodosobenzoic acids under mild, aqueous conditions, avoiding the use of hazardous reagents. nih.govmdpi.com This approach could be adapted for the synthesis of this compound, minimizing waste and improving safety. Another approach involves the use of photocatalysts, such as graphitic carbon nitride (g-C3N4), which can facilitate the synthesis of aryl acids under visible light irradiation, offering a more sustainable alternative to traditional methods. rsc.org
Furthermore, research into catalytic systems that can achieve high selectivity and yield while minimizing byproducts will be crucial. This includes exploring novel metal-based or organocatalytic systems for the halogenation and functionalization steps involved in the synthesis of the target molecule and its derivatives. beilstein-journals.org The goal is to develop processes that are not only efficient but also have a reduced environmental footprint.
Exploration of Unprecedented Reactivities and Catalytic Cycles
The unique arrangement of bromo, chloro, and iodo substituents on the benzoic acid scaffold of this compound offers a rich playground for exploring novel chemical transformations. The differential reactivity of the three halogen atoms allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. acs.org
Future research will likely focus on uncovering unprecedented reactivities and developing novel catalytic cycles that exploit the distinct electronic and steric properties of this molecule. For example, the development of catalysts that can selectively activate one halogen over the others will enable the sequential and controlled introduction of different functional groups, leading to the synthesis of complex and diverse molecular architectures. researchgate.net
Moreover, the iodo group can be used to generate hypervalent iodine reagents, which are powerful and versatile oxidizing agents in their own right. nih.govmdpi.combeilstein-journals.org Research into the in-situ generation and application of hypervalent iodine species derived from this compound could open up new avenues for oxidative transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and higher throughput. acs.org The integration of the synthesis and functionalization of this compound with flow chemistry platforms is a promising area of future research.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. aablocks.com This is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and synthetic routes. aablocks.com
By leveraging these technologies, researchers can rapidly screen a wide range of reaction conditions and catalysts, significantly reducing the time and resources required for synthetic methodology development. This will be instrumental in exploring the full synthetic potential of this compound and its derivatives.
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. researchgate.net
Future research will likely employ these techniques to study the reactions of this compound in detail. By observing the formation and consumption of reactants, intermediates, and products in real-time, researchers can gain valuable insights into the kinetics and mechanisms of these transformations. ic.ac.uk This information can then be used to optimize reaction conditions, identify key intermediates, and design more efficient catalytic systems.
The combination of in situ spectroscopy with flow chemistry provides a particularly powerful tool for reaction analysis, allowing for the rapid collection of high-quality kinetic data. ic.ac.uk
Synergistic Approaches with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis. chalmers.seresearchgate.net These powerful computational tools can be used to predict the properties of molecules, design novel compounds with desired functionalities, and even predict the outcomes of chemical reactions. chalmers.seresearchgate.netresearchgate.net
In the context of this compound, AI and ML algorithms can be trained on existing chemical data to predict its reactivity in various transformations. This can help researchers to identify promising new reactions and to design novel derivatives with specific biological or material properties. rsc.org For example, generative models can be used to propose new molecular structures based on the this compound scaffold, which can then be synthesized and tested. chalmers.seresearchgate.net
Furthermore, ML models can be used to optimize reaction conditions, leading to higher yields and selectivities. rsc.org By combining the predictive power of AI with the experimental capabilities of automated synthesis platforms, researchers can create a closed-loop system for accelerated discovery, where AI proposes new experiments, robots perform them, and the results are used to further refine the AI models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-2-chloro-6-iodobenzoic acid, and how can competing halogenation pathways be minimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation of benzoic acid derivatives. For example, iodination at the para position can be achieved using iodine monochloride (ICl) in acetic acid, followed by bromination/chlorination using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
- Key Considerations : Use regioselective directing groups (e.g., carboxylic acid) to favor halogenation at specific positions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–25°C) to minimize overhalogenation. Purify via recrystallization in ethanol/water mixtures based on solubility data for analogous bromochloro-benzoic acids (e.g., solubility of 3-bromobenzoic acid: 0.040 g/100 mL at 25°C) .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 ratio). Retention times for halogenated benzoic acids typically range 8–12 minutes.
- Melting Point Determination : Compare observed melting points (mp) to literature values for structural analogs (e.g., 3-bromo-2,6-dimethoxybenzoic acid mp: 146–148°C) .
- Spectroscopy : Confirm functional groups via FT-IR (carboxylic acid C=O stretch: ~1680–1700 cm⁻¹) and ¹³C NMR (deshielding effects from halogens: δ 120–140 ppm for aromatic carbons).
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky iodine atom at position 6 may hinder coupling at adjacent positions. Use palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to improve selectivity.
- Electronic Effects : Electron-withdrawing halogens deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) in Suzuki-Miyaura couplings. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .
- Data Contradiction Example : Conflicting yields in coupling reactions may arise from competing pathways (e.g., protodehalogenation vs. cross-coupling). Replicate experiments under inert atmospheres to suppress side reactions .
Q. What strategies resolve low crystallinity in X-ray diffraction studies of polyhalogenated benzoic acids?
- Methodological Answer :
- Crystallization Solvents : Use mixed solvents (e.g., DMSO/water) to slow crystal growth. For analogs like 2-bromo-6-chlorobenzoic acid, ethanol/hexane mixtures yield suitable crystals .
- Data Collection : Collect high-resolution data (θ > 25°) and refine structures using SHELXL-2017. Address twinning or disorder with the TWIN/BASF commands in SHELX .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
